molecular formula C14H23N3 B11802615 N-Butyl-5-(piperidin-2-yl)pyridin-2-amine

N-Butyl-5-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B11802615
M. Wt: 233.35 g/mol
InChI Key: BXBATPUEJWOIOI-UHFFFAOYSA-N
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Description

N-Butyl-5-(piperidin-2-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable butylating agent and a piperidine derivative. One common method involves the use of N-butylpiperidine and 2-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Butyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Butyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

N-Butyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, piperidine moiety, and pyridine ring makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

N-butyl-5-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-2-3-9-16-14-8-7-12(11-17-14)13-6-4-5-10-15-13/h7-8,11,13,15H,2-6,9-10H2,1H3,(H,16,17)

InChI Key

BXBATPUEJWOIOI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

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